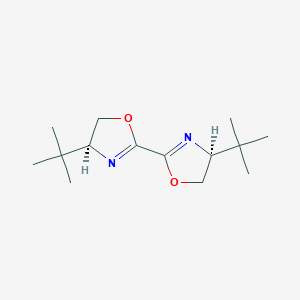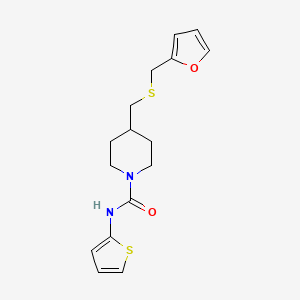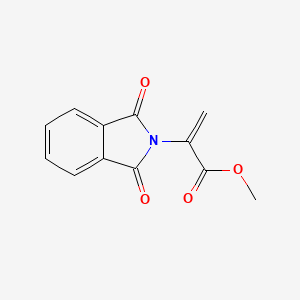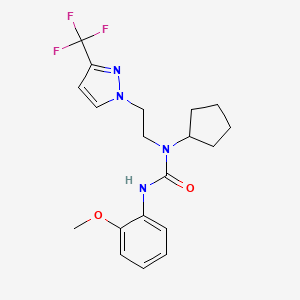
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases.
Wirkmechanismus
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By blocking the activity of these enzymes, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide reduces inflammation and prevents damage to tissues and organs.
Biochemical and Physiological Effects:
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. It has also been shown to improve symptoms in patients with rheumatoid arthritis and other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is that it has been extensively studied and has a well-understood mechanism of action. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, one limitation is that it can have off-target effects on other enzymes, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide. One area of research is to investigate its potential use in treating other autoimmune and inflammatory diseases. Another area of research is to develop more selective Janus kinase inhibitors that have fewer off-target effects. Additionally, researchers are exploring the use of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide in combination with other drugs to improve its efficacy and reduce side effects. Finally, researchers are investigating the potential use of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide in preventing transplant rejection and treating certain types of cancer.
Synthesemethoden
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide involves several steps, starting with the reaction of 4-cyclopropyl-6-oxypyrimidine-1(6H)-one with ethyl bromoacetate to form ethyl 4-cyclopropyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with 2-aminoethyl methanesulfonate to form N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide has been extensively studied for its potential therapeutic uses in autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-11(16)13-5-6-15-8-14-10(7-12(15)17)9-3-4-9/h7-9H,2-6H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLHSUFEBZCAAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C=NC(=CC1=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)

![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)





